Delphinidin Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

delphinidin chloride biosynthesis pathway

Biosynthesis Pathway and Key Enzymes

The core pathway for delphinidin biosynthesis shares upstream steps with other flavonoids but diverges at critical enzymatic branches. The flowchart below illustrates this process.

Key enzymatic steps in the delphinidin biosynthesis pathway. F3'5'H is the critical enzyme directing flux toward delphinidin [1] [2] [3].

The pathway begins with the general phenylpropanoid pathway, transforming phenylalanine into p-coumaroyl-CoA [1] [4]. This molecule enters the flavonoid pathway with the addition of malonyl-CoA, eventually leading to the central flavanone, naringenin [2] [3]. The key branching point occurs at dihydrokaempferol (DHK), where the action of flavonoid 3',5'-hydroxylase (F3'5'H) adds two hydroxyl groups to the B-ring, producing dihydromyricetin (DHM) [1] [2]. This dual hydroxylation is the definitive step creating the chemical scaffold for blue pigmentation.

Subsequent reduction by dihydroflavonol 4-reductase (DFR) and dehydration by anthocyanidin synthase (ANS) finally yields delphinidin aglycone [1] [4]. The competition between F3'H and F3'5'H for DHK is a major regulatory node determining the ratio of red cyanidin to blue delphinidin derivatives [3].

Key Enzymes in Delphinidin Biosynthesis

The table below summarizes the core enzymes involved in the delphinidin-specific branch.

| Enzyme | Gene Abbreviation | Catalytic Function | Specific Role in Delphinidin Biosynthesis |

|---|---|---|---|

| Flavonoid 3',5'-Hydroxylase | F3'5'H | Hydroxylation | Adds two -OH groups to the B-ring of dihydrokaempferol, producing dihydromyricetin. This is the critical commitment step [1] [2]. |

| Dihydroflavonol 4-Reductase | DFR | Reduction | Reduces dihydromyricetin (DHM) to leucodelphinidin [1] [4]. Substrate specificity of DFR is a key factor in delphinidin accumulation [3]. |

| Anthocyanidin Synthase | ANS | Oxidation | Converts leucodelphinidin into the colored, unstable delphinidin aglycone [1] [4]. |

| Glucosyltransferases | UFGT | Glycosylation | Adds sugar moieties (e.g., glucose) to the C-3 position, forming stable anthocyanins like Delphinidin-3-glucoside [1]. |

Regulation and Experimental Analysis

The biosynthesis of delphinidin is not solely dependent on structural genes but is also tightly regulated by transcriptional complexes and environmental factors.

- Transcriptional Regulation: The expression of genes like F3'5'H, DFR, and ANS is often controlled by a conserved ternary complex known as the MBW complex. This complex consists of MYB transcription factors, bHLH proteins, and WD40 repeat proteins [2]. Specific MYB transcription factors are crucial for activating the promoters of delphinidin pathway genes [2] [3].

- Environmental Influences: UV irradiation (both pre-harvest and post-harvest) has been shown to significantly upregulate anthocyanin biosynthesis, including delphinidin, in fruits like blueberries [1] [4].

For researchers investigating this pathway, a combination of metabolomic and transcriptomic analyses is standard:

- Metabolite Analysis: HPLC-MS is the primary method for identifying and quantifying specific anthocyanins like delphinidin and its glycosides in plant tissues [2] [3]. This confirms the chemical end-products of the pathway.

- Gene Expression Analysis: RNA-Sequencing (RNA-Seq) and real-time quantitative PCR (RT-qPCR) are used to profile the expression levels of biosynthetic and regulatory genes. This helps correlate the accumulation of delphinidin with the transcription of genes like F3'5'H, DFR, and MYB transcription factors [2] [3].

From Biosynthesis to Bioactivity

Understanding the biosynthesis of delphinidin-3-glucoside is particularly relevant for drug development, as this glycosylated form has improved stability and is more easily absorbed than the aglycone form [1] [4]. Its noted bioactivities, which are of interest to pharmaceutical researchers, include:

- Anticancer Potential: Induces apoptosis and inhibits proliferation in various cancer cell lines (e.g., breast, ovarian, colon) by modulating pathways like PI3K/AKT and MAPK [4] [5].

- Neuroprotective Effects: Shown to attenuate cognitive deficits and pathology in Alzheimer's disease models by mitigating microglial senescence via the AMPK/SIRT1 pathway [6].

- Anti-inflammatory & Antioxidant Properties: Scavenges reactive oxygen species (ROS) and inhibits pro-inflammatory pathways like NF-κB [1] [7].

References

- 1. Frontiers | Chemistry and Pharmacological Actions of Delphinidin ... [frontiersin.org]

- 2. Anthocyanins and Anthocyanin Biosynthesis Gene ... [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptomics and Metabolite Analysis Reveals the ... [frontiersin.org]

- 4. Anticancer potential of delphinidin and its derivatives [link.springer.com]

- 5. sciencedirect.com/topics/chemistry/ delphinidin [sciencedirect.com]

- 6. attenuates cognitive deficits and pathology of... Delphinidin [alzres.biomedcentral.com]

- 7. Administration of Delphinidin to Improve Survival and ... [mdpi.com]

natural sources of delphinidin chloride

Chemical Profile and Natural Sources

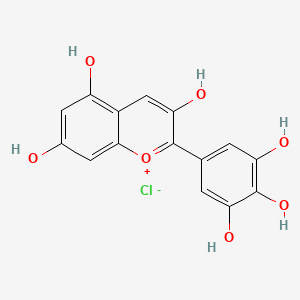

Delphinidin (3,3',4',5,5',7-hexahydroxyflavylium) is an anthocyanidin. Its chloride salt form, delphinidin chloride, is commonly used in scientific research for its stability and solubility [1] [2]. The compound is characterized by two aromatic rings (A and B) joined by a heterocyclic pyran ring (C), with multiple hydroxyl groups responsible for its strong antioxidant properties [1] [3].

The table below summarizes the primary natural sources and key chemical data for this compound.

| Category | Details |

|---|---|

| Natural Sources | Bilberry, blueberry, blackcurrant, cranberry, pomegranate, eggplant (skin), red/purple grapes, red wine [4] [1] [5]. |

| Chemical Formula | C₁₅H₁₁ClO₇ [2]. |

| Molar Mass | 338.70 g/mol [2]. |

| CAS Number | 528-53-0 [2] [5]. |

| Form | Solid, appearing brown to black [2]. |

| Solubility | Soluble in polar solvents like methanol, water, and DMSO [1] [2]. |

Extraction and Purification Methods

Conventional extraction methods for anthocyanins like delphinidin often involve maceration with organic solvents such as methanol or ethanol [6]. However, research into greener and more efficient methods is advancing.

- Deep Eutectic Solvents (DES): These are considered green, biodegradable, and low-toxicity solvents. They typically consist of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., lactic acid, oxalic acid). The acidic nature of certain DES helps stabilize the flavylium cation form of anthocyanins, leading to higher extraction yields compared to conventional solvents [6].

- Pressurized Liquid Extraction (PLE): This method uses high pressure and temperature to extract compounds rapidly and with less solvent [6].

- Purification: After extraction, counter-current chromatography is a efficient and cost-effective liquid-liquid separation technique for purifying anthocyanins on a preparative scale, serving as an alternative to preparative HPLC [6].

Biological Activities and Mechanistic Insights

This compound exhibits a range of biological activities with potential therapeutic applications, primarily through the modulation of key cellular signaling pathways.

The following diagram illustrates the primary signaling pathways through which this compound exerts its documented anticancer effects.

FIGURE 1: Key signaling pathways modulated by this compound, leading to its observed anticancer effects.

Anticancer Mechanisms

This compound inhibits cancer cell proliferation and induces apoptosis through multiple pathways.

- Induction of Apoptosis: In human colon cancer cells (HCT116), this compound upregulates the expression of caspases-3, -8, and -9 and decreases the level of the anti-apoptotic protein Bcl-2 [3]. It can also induce cell cycle arrest at the G2/M phase [4] [3].

- Inhibition of Key Signaling Pathways: The compound directly targets and inhibits several pro-survival kinases. It acts as a potent inhibitor of EGFR and has been shown to inhibit Fyn kinase, MAPKK4, and PI3K activity, thereby suppressing downstream effectors like NF-κB and AP-1, which are crucial for cell growth and inflammation [4] [2] [7].

- Anti-metastatic Effects: this compound can inhibit the epithelial-to-mesenchymal transition (EMT), a key process in metastasis. In human osteosarcoma and hepatocellular carcinoma cells, it suppresses the expression of EMT markers and matrix metalloproteinases (MMPs), potentially through the inhibition of ERK/p38 MAPK and EGFR signaling [4].

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth. This compound exhibits anti-angiogenic properties by downregulating critical factors like HIF-1α and VEGF, and by inhibiting VEGFR2 signaling in endothelial cells [4] [8]. This action disrupts the blood supply necessary for tumors to grow.

Anti-inflammatory and Other Activities

This compound demonstrates significant anti-inflammatory effects by strongly inhibiting TNF-α-induced COX-2 expression [4]. It has also shown potential in mitigating pathological markers in models of psoriasis by improving keratinocyte differentiation and reducing inflammation [4].

Research Considerations and Protocols

For researchers intending to work with this compound, several practical aspects must be considered.

In Vitro Experimental Notes

- Solution Preparation: this compound is unstable in solution. Prepare fresh stock solutions before use. It is soluble in DMSO, and common working concentrations in cell-based assays range from ~10 μM to 75 μM, depending on the cell type and assay [4] [2].

- Cell-Based Assays:

- Proliferation Assay: Treat cells (e.g., Human Aortic Endothelial Cells - HAoECs) with varying concentrations of this compound (e.g., 0.1-5 μg/mL) for 24-72 hours. Cell proliferation can be measured using MTT or WST-1 assays [8].

- Apoptosis Assay: After treatment, apoptosis can be detected using Annexin V/propidium iodide staining followed by flow cytometry. Monitor the cleavage of caspases and histone deacetylase 3 (HDAC3) via Western blotting [4] [9].

Key Research Challenges

- Low Bioavailability and Stability: A major challenge is its poor absorption and rapid degradation under physiological conditions (pH > 3, light sensitivity) [8] [3].

- Innovative Delivery Systems: To overcome bioavailability issues, researchers are exploring advanced delivery systems. For instance, encapsulating delphinidin in small extracellular vesicles (sEVs) has been shown to enhance its stability and anti-angiogenic potency by up to 100-fold in some assays [8].

- Metabolism: The metabolism and precise bioavailability of delphinidin and its glycosides in biological systems are not fully understood and require further exploration [1] [3].

References

- 1. Chemistry and Pharmacological Actions of Delphinidin, a ... [frontiersin.org]

- 2. This compound | Anthocyanidin [medchemexpress.com]

- 3. Anticancer potential of delphinidin and its derivatives [link.springer.com]

- 4. Delphinidin - an overview [sciencedirect.com]

- 5. Delphinidin [en.wikipedia.org]

- 6. Alternative Extraction and Downstream Purification ... [mdpi.com]

- 7. Delphinidin - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. Enhancement of the Anti-Angiogenic Effects of Delphinidin ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound (high purity) [enzo.com]

Comprehensive Technical Guide to Delphinidin Chloride: Phytochemistry and Pharmacological Applications

Then, I will now begin writing the main body of the paper.

Introduction to Delphinidin Chloride

This compound (C₁₅H₁₁ClO₇; CID 68245; CAS 528-53-0) is an anthocyanidin derivative that serves as a fundamental research compound for investigating the biological activities of delphinidin-based pigments. With a molecular weight of 338.7 g/mol, this compound represents the aglycone core of numerous anthocyanin pigments found abundantly in nature [1]. As a chloride salt of the delphinidin cation, it offers enhanced stability compared to other forms while maintaining the essential pharmacophoric features responsible for its diverse biological activities [2].

Delphinidin itself is a purple plant pigment belonging to the anthocyanidin class of flavonoids, widely distributed in colored fruits and vegetables including blueberries, blackcurrants, bilberries, pomegranates, eggplants, and red grapes [2] [3]. In nature, delphinidin predominantly exists in glycosylated forms (anthocyanins) with various sugar moieties attached at the C-3 position, which significantly influence its stability, solubility, and bioavailability [2]. The chloride salt form is particularly valuable for in vitro research as it provides a stable, water-soluble source of the delphinidin aglycone for mechanistic studies.

The growing interest in this compound in pharmaceutical and nutraceutical research stems from its multifaceted bioactivities, including potent antioxidant, anti-inflammatory, anticancer, anti-angiogenic, and cardioprotective effects [2] [3] [4]. This technical guide provides a comprehensive overview of this compound's phytochemistry, pharmacological potential, experimental methodologies, and challenges in therapeutic development, specifically tailored for researchers and drug development professionals.

Fundamental Chemistry and Phytochemistry

Structural Characteristics and Properties

This compound features a distinctive flavylium cation structure consisting of a three-ring system (C6-C3-C6) characteristic of anthocyanidins [2] [3]. The chemical structure comprises two aromatic rings (A and B) and a heterocyclic pyrylium ring (C) that carries a positive charge [3]. The specific arrangement of hydroxyl groups at positions 3, 5, 7, 3', 4', and 5' distinguishes delphinidin from other anthocyanidins and contributes significantly to its biological activity [2].

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Specification | Research Significance |

|---|---|---|

| Molecular Formula | C₁₅H₁₁ClO₇ | Basic identification and molecular weight calculation |

| Molecular Weight | 338.7 g/mol | Dosage and concentration standardization |

| Melting Point | >349.85°C | Thermal stability assessment |

| Solubility | Methanol (slightly), Water (soluble as chloride salt) | Solvent selection for experimental preparations |

| Storage Conditions | -20°C | Long-term stability preservation |

| Color | Blue-red to black | Visual identification and spectrophotometric analysis |

| Hydrogen Bond Donors | 6 | Molecular interactions with biological targets |

| Hydrogen Bond Acceptors | 7 | Solubility and membrane permeability characteristics |

The presence of multiple hydroxyl groups, particularly the catechol structure in ring B (3',4',5'-trihydroxylation), confers potent electron-donating capacity, making this compound an exceptionally powerful antioxidant compound [2] [3]. This structural configuration enables efficient scavenging of reactive oxygen species (ROS) and contributes to the compound's vibrant color properties, which vary with pH [2]. The chloride counterion enhances the stability and water solubility of the flavylium cation, facilitating in vitro experimentation [1].

Biosynthetic Pathways

In plants, delphinidin biosynthesis occurs through the phenylpropanoid pathway using coumaroyl-CoA and malonyl-CoA as primary precursors [2] [3]. The key enzymatic steps involve:

- Initial condensation catalyzed by chalcone synthase (CHS) to form the chalcone scaffold

- Isomerization and hydroxylation through series of enzymes including chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonoid 3',5'-hydroxylase (F3'5'H)

- Final conversion catalyzed by anthocyanidin synthase (ANS) and UDP-glucose flavonoid 3-O-glucosyltransferase (UFGT) [2]

The enzyme flavonoid 3',5'-hydroxylase serves as the critical determinant for delphinidin production, directly controlling the hydroxylation pattern that distinguishes delphinidin from other anthocyanidins like cyanidin and pelargonidin [2]. Following biosynthesis, delphinidin undergoes various modifications including glycosylation, methylation, and acylation, which enhance its stability and create the diverse array of delphinidin-derived anthocyanins found in nature [2].

Figure 1: Biosynthetic pathway of this compound highlighting key enzymatic steps and precursors

Stability and Analytical Considerations

This compound demonstrates pH-dependent stability, remaining most stable under acidic conditions (pH < 3) but degrading rapidly under physiological pH conditions [2] [5]. The compound is also light-sensitive, requiring protection from direct light during storage and experimental procedures [5]. These stability challenges necessitate careful experimental design and appropriate analytical conditions for reliable research outcomes.

For analytical characterization, High-Performance Liquid Chromatography (HPLC) with diode array detection represents the most widely employed method for this compound quantification [6] [7]. Typical HPLC conditions include:

- Column: C18 reverse-phase (e.g., Cosmosil 5C18-AR-Ⅱ)

- Mobile Phase: Binary system with 0.5% formic acid in water (A) and 100% acetonitrile (B)

- Gradient: Increasing organic phase from 5% to 30% over 20-30 minutes

- Detection: 525 nm for optimal detection of anthocyanidin chromophores [6]

Advanced identification and confirmation employ LC-MS/MS systems, particularly using quadrupole time-of-flight (qTOF) mass spectrometry for accurate mass determination and structural elucidation [7]. These methodologies enable precise quantification of this compound in complex biological matrices and plant extracts, facilitating pharmacokinetic and metabolic studies.

Pharmacological Potential and Mechanisms of Action

Anticancer Activities

This compound demonstrates broad-spectrum anticancer potential through multiple mechanisms affecting various hallmarks of cancer. The compound exhibits pro-apoptotic effects across diverse cancer cell lines, including breast, lung, colon, and ovarian cancers [3]. Significant cytotoxicity has been observed in triple-negative breast cancer (TNBC) models, with IC₅₀ values ranging between 20-50 µM [8]. The anticancer mechanisms involve:

- Cell Cycle Arrest: this compound induces G2/M phase arrest by modulating cyclin-dependent kinases (CDKs) and cyclin expression [3]

- Apoptosis Induction: Activates both intrinsic and extrinsic apoptotic pathways through caspase activation (caspase-3, -8, and -9) and PARP cleavage [8] [3]

- Oxidative Stress Modulation: Generates selective oxidative stress in cancer cells while demonstrating antioxidant effects in normal cells [3]

- Signal Transduction Inhibition: Suppresses key oncogenic pathways including PI3K/Akt, MAPK/ERK, and NF-κB [3]

Table 2: Documented Anticancer Effects of this compound in Experimental Models

| Cancer Type | Experimental Model | Reported Effects | Proposed Mechanisms |

|---|---|---|---|

| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-453, MDA-MB-468 cells | IC₅₀: 20-50 µM; inhibition of proliferation and colony formation [8] | Notch1 pathway inhibition; cell cycle arrest; apoptosis induction [8] |

| Ovarian Cancer | ES2 ovarian clear cell carcinoma | Inhibition of cell viability and proliferation [3] | Suppression of ERK1/2 MAPK and PI3K/AKT signaling [3] |

| Colon Cancer | HT29 and other colon cancer cells | Protection against menadione-induced DNA damage; apoptosis induction [3] | Caspase-3, -8, -9 activation; Bcl-2 downregulation; G2/M cell cycle arrest [3] |

| Skin Carcinogenesis | Mouse epidermal cells | Inhibition of tumor promotion and COX-2 expression [3] | Suppression of MAPK signaling and NF-κB activation [3] |

The structure-activity relationship studies indicate that the catechol group in ring B critically influences delphinidin's anticancer potency, while glycosylation patterns significantly affect its bioavailability and cellular uptake [3]. Delphinidin-3-O-glucoside demonstrates superior absorption compared to other derivatives, highlighting the importance of specific structural features for optimal biological activity [3].

Anti-Angiogenic Properties

This compound exhibits potent anti-angiogenic effects by targeting multiple stages of blood vessel formation, making it a promising candidate for anti-cancer and anti-angiogenic therapies [5]. The compound significantly inhibits:

- Endothelial Cell Proliferation: Disrupts VEGF-induced proliferation through interference with VEGFR2 signaling [5]

- Capillary Tube Formation: Impairs in vitro formation of capillary-like structures by human aortic endothelial cells (HAoECs) [5]

- Nitric Oxide Production: Reduces endothelial NO production, a key mediator of angiogenic signaling [5]

The anti-angiogenic mechanism involves multipathway inhibition, including suppression of MAPK and PI3K/Akt signaling cascades, and downregulation of transcription factors like CREB/ATF1 [5]. Additionally, this compound inhibits VEGF-induced mitochondrial biogenesis through Akt pathway modulation, further contributing to its anti-angiogenic efficacy [5].

Advanced delivery systems have significantly enhanced the anti-angiogenic potency of delphinidin. When encapsulated in small extracellular vesicles (sEVs), delphinidin demonstrated dramatically increased efficacy—showing 2-fold greater inhibition of endothelial proliferation, 10-fold enhancement for reducing NO production, and 100-fold increased potency against capillary-like formation compared to free delphinidin [5]. This delivery approach addresses the compound's stability and bioavailability limitations while maximizing its therapeutic potential.

Additional Biological Activities

Beyond anticancer and anti-angiogenic effects, this compound demonstrates multiple other bioactivities with therapeutic relevance:

Anti-inflammatory Effects: Suppresses COX-2 expression and pro-inflammatory cytokine production through inhibition of NF-κB and MAPK pathways [4]. Reduces TNF-α-induced inflammatory signaling in various cell models [2]

Antioxidant Activity: Functions as a potent free radical scavenger with significant ROS neutralizing capacity [3] [4]. Enhances cellular antioxidant defenses through Nrf2 pathway activation and HO-1 induction [3]

Cardioprotective Potential: Demonstrates vasorelaxant properties and protects against endothelial dysfunction [5] [4]. Although a recent study showed no improvement in survival after cardiac arrest in mice, it modulated anxious behavior in survivors [4]

Neuroprotective Effects: Shows potential in models of neurological injury, though efficacy appears context-dependent [4]

Gut Microbiota Modulation: Exerts prebiotic-like effects and undergoes microbial metabolism to bioactive derivatives [2]

Figure 2: Key molecular pathways modulated by this compound showing multifaceted mechanisms of action

Experimental Protocols and Methodologies

Cell-Based Anticancer Activity Assessment

Standardized protocols for evaluating the anticancer potential of this compound encompass a suite of complementary assays that provide comprehensive assessment of cytotoxicity, proliferation inhibition, and mechanistic insights:

Cell Viability Assay (MTS Protocol)

- Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MDA-MB-453, MCF7) in 96-well plates at optimal density (5,000-10,000 cells/well depending on doubling time) [8]

- Treatment: After 24-hour attachment, treat cells with this compound at varying concentrations (typically 0-100 µM) for 24-72 hours [8]

- Viability Measurement: Add MTS reagent (20 µL/well) and incubate for 1-4 hours at 37°C until color development [8]

- Quantification: Measure absorbance at 490 nm using a microplate reader and calculate IC₅₀ values using appropriate statistical software [8]

Colony Formation Assay

- Experimental Setup: Seed MDA-MB-453 or other cancer cells (1.5 × 10³ cells/dish) in 60-mm culture dishes [8]

- Treatment: Expose to this compound at concentrations (10, 20, 40 µM) for 24 hours, then replace with fresh medium and culture for 14 days with medium replacement every 2-3 days [8]

- Staining and Quantification: Stain colonies with 0.01% crystal violet for 30 minutes, dissolve in 10% glacial acetic acid, and measure optical density at 560 nm [8]

Apoptosis Analysis (Annexin V/PI Staining)

- Treatment: Culture cells (5.0 × 10⁵ cells/well in 6-well plates) with this compound (10, 20, 40 µM) for 24 hours [8]

- Staining: Harvest cells, wash with PBS, and incubate with Annexin V and propidium iodide (PI) for 15 minutes in the dark [8]

- Analysis: Quantify apoptotic populations using flow cytometry with appropriate fluorescence channels for Annexin V-FITC and PI [8]

Cell Cycle Analysis

- Treatment: Culture cells (5.0 × 10⁵ cells/well) with this compound for 24 hours [8]

- Fixation: Harvest cells, wash with ice-cold PBS, and fix in 70% ethanol at 4°C for 12 hours [8]

- Staining: Wash fixed cells twice with PBS, then stain with propidium iodide (10 µg/mL) containing RNase for 30 minutes in the dark [8]

- Analysis: Assess cell cycle distribution using flow cytometry with appropriate gating to distinguish G0/G1, S, and G2/M phases [8]

Molecular Mechanism Elucidation

Understanding the mechanistic basis of this compound's bioactivities requires integrated molecular approaches:

Western Blot Analysis

- Protein Extraction: Harvest this compound-treated cells in appropriate lysis buffer containing protease and phosphatase inhibitors [8]

- Electrophoresis: Separate proteins (20-50 µg per lane) using SDS-polyacrylamide gel electrophoresis [8]

- Membrane Transfer: Transfer to PVDF membranes using standard transfer systems [8]

- Antibody Probing: Incubate with primary antibodies against target proteins (e.g., PARP1, cleaved caspases, cyclins, CDKs, Notch1, signaling phosphoproteins) overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies [8]

- Detection: Visualize using enhanced chemiluminescence substrates and imaging systems [8]

Surface Plasmon Resonance (SPR) for Binding Affinity

- Immobilization: Immobilize target proteins (e.g., Notch1 at 30 µg/mL in 10 mM sodium acetate, pH 4.0) on CM5 sensor chips using amine coupling chemistry [8]

- Binding Analysis: Inject this compound at varying concentrations (0.625, 1.25, 2.5, 5, 10 µM) over the immobilized protein surface at flow rate of 30 mL/min [8]

- Data Collection: Monitor association (90 s) and dissociation (90 s) phases [8]

- Kinetics Calculation: Determine binding affinity (dissociation constant, K_D) using appropriate evaluation software (e.g., Biacore S200 Evaluation Software) [8]

Molecular Docking Studies

- Protein Preparation: Obtain three-dimensional structure of target proteins from Protein Data Bank (e.g., Notch1 ID: 3ETO) [8]

- Ligand Preparation: Generate this compound structure and optimize geometry using molecular mechanics force fields [8]

- Docking Simulation: Perform docking calculations using software such as AutoDock Vina with appropriate grid parameters covering the binding site [8]

- Interaction Analysis: Visualize and analyze binding modes, hydrogen bonding, and hydrophobic interactions using molecular visualization tools [8]

In Vivo Efficacy Evaluation

Animal models provide critical preclinical data on this compound's therapeutic potential:

Xenograft Tumor Models

- Cell Injection: Subcutaneously inject cancer cells (5 × 10⁶ MDA-MB-453 cells) into the flanks of immunodeficient mice [8]

- Treatment Protocol: Administer this compound (20 mg/kg) via intraperitoneal injection daily following tumor establishment [8]

- Tumor Monitoring: Measure tumor dimensions regularly with calipers and calculate volume using formula: Volume = (Length × Width²) / 2 [8]

- Endpoint Analysis: Harvest tumors for histological and molecular analysis after predetermined period or when tumor burden reaches ethical limits [8]

Anti-Angiogenesis Models

- Femoral Artery Ligation: Employ rat model of femoral artery ligation to induce ischemia-driven angiogenesis [5]

- Treatment Regimen: Administer this compound or formulation via appropriate route (oral, intravenous, or intraperitoneal) [5]

- Necropsy and Analysis: Quantify neovascularization through histological staining for CD31-positive endothelial cells or similar angiogenesis markers [5]

Pharmacokinetic Studies

- Formulation: Prepare this compound in suitable vehicles (saline with pH adjustment, cyclodextrin complexes, or nanoformulations) [4]

- Dosing and Sampling: Administer to animal models and collect blood samples at predetermined time points [5]

- Bioanalysis: Quantify this compound and metabolites in plasma using validated LC-MS/MS methods with appropriate sample preparation (protein precipitation, solid-phase extraction) [5]

Bioavailability Challenges and Formulation Strategies

Stability and Absorption Limitations

This compound faces significant pharmacokinetic challenges that limit its therapeutic translation:

- pH-Dependent Stability: The compound demonstrates optimal stability at acidic pH (<3) but undergoes rapid degradation under physiological conditions (pH 7.4), with significant loss of bioactivity [5]

- Photodegradation Sensitivity: Exposure to light accelerates decomposition, requiring light-protected storage and handling conditions [5]

- Poor Absorption: Limited intestinal absorption due to its hydrophilic nature and metabolism by gut microbiota [2] [5]

- Rapid Metabolism: Extensive phase II metabolism (glucuronidation, sulfation) and microbial biotransformation reduce systemic bioavailability [2]

- Tissue Distribution Barriers: Limited penetration across biological membranes despite moderate lipophilicity of the aglycone form [3]

These challenges manifest in modest plasma concentrations following oral administration, with rapid clearance and extensive metabolite formation [5]. Even when administered intravenously, the compound shows limited tissue distribution and rapid elimination, necessitating advanced formulation approaches.

Advanced Delivery Systems

Innovative formulation strategies have been developed to overcome the limitations of native this compound:

Small Extracellular Vesicles (sEVs)

- Preparation: Isolate sEVs from immature dendritic cells (JAWS II cell line) through sequential centrifugation (300×g, 2,000×g, 20,000×g, and 200,000×g) [5]

- Loading: Incubate sEVs (2 mg) with this compound solution (pH=2) with vortexing for 10 minutes, followed by ultracentrifugation to remove unencapsulated compound [5]

- Characterization: Analyze size distribution using nanoparticle tracking analysis (NanoSight NS300) and morphology by transmission electron microscopy [5]

- Efficacy: sEV-loaded delphinidin demonstrates dramatically enhanced potency—100-fold increase against capillary formation, 10-fold for NO reduction, and 2-fold for proliferation inhibition compared to free delphinidin [5]

Cyclodextrin Complexation

- Stabilization Approach: Utilize sulfobutylether-β-cyclodextrin (SEB-β-CD) to enhance aqueous solubility and stability [4]

- Formulation: Prepare delphinidin as a 2% SEB-β-CD solution containing 0.100 mg/mL pure delphinidin [4]

- Administration: Deliver via intravenous infusion in preclinical models (e.g., 2.6 mg/kg over one hour in mice) [4]

Nanoencapsulation Strategies

- Polymeric Nanoparticles: Employ biocompatible polymers for encapsulation to protect delphinidin from degradation and enable controlled release

- Lipid-Based Systems: Utilize liposomes or solid lipid nanoparticles to enhance membrane permeability and tissue targeting

- Polymer Conjugates: Develop covalent conjugates with water-soluble polymers to improve pharmacokinetic profiles

Table 3: Formulation Strategies to Enhance this compound Bioavailability

| Formulation Approach | Key Advantages | Documented Efficacy Enhancements | Research Status |

|---|---|---|---|

| sEV Encapsulation | Enhanced stability, targeted delivery, improved cellular uptake | 100-fold increased anti-angiogenic potency; 2-10 fold enhancement in other activities [5] | Preclinical validation |

| Cyclodextrin Complexation | Improved solubility, chemical stabilization, easier preparation | Enhanced delivery in cardiac arrest models; improved aqueous stability [4] | Preclinical testing |

| Nanoemulsions | Increased absorption, protection from degradation, customizable release | Limited published data specifically for delphinidin | Early development |

| Polymeric Nanoparticles | Controlled release, tissue targeting, programmable degradation | Promising for other anthocyanins; delphinidin-specific data emerging | Research phase |

Conclusion and Future Perspectives

This compound represents a promising phytochemical lead with multifaceted biological activities, particularly in oncology and angiogenesis-related pathologies. Its well-characterized mechanism of action targeting multiple signaling pathways (PI3K/Akt, MAPK/ERK, Notch1, NF-κB) provides a strong rational basis for therapeutic development [8] [3]. The compound's favorable safety profile compared to synthetic drugs further enhances its translational potential.

However, significant challenges remain in advancing this compound toward clinical application. The primary limitations include poor stability under physiological conditions, limited oral bioavailability, and rapid systemic clearance [5]. Future research should prioritize:

Advanced Formulation Development: Optimization of nanocarrier systems, particularly sEV-based approaches that have demonstrated remarkable efficacy enhancement [5]

Structural Optimization: Semi-synthetic modification to improve metabolic stability while retaining bioactivity, potentially through targeted acylation or glycosylation [3]

Combination Strategies: Rational pairing with conventional therapeutics to enhance efficacy and potentially overcome resistance mechanisms [8]

Clinical Translation: Well-designed preclinical toxicology and pharmacokinetic studies to establish safe dosing parameters for initial human trials

Biomarker Development: Identification of predictive biomarkers to identify patient populations most likely to respond to delphinidin-based therapies

The continuing investigation of this compound underscores the importance of natural products research in drug discovery. With advancing formulation technologies and mechanistic understanding, this compound holds significant promise as a therapeutic agent or lead compound for cancer, inflammatory conditions, and angiogenesis-related disorders. Researchers should focus on addressing the bioavailability challenges while leveraging the compound's multitarget mechanism of action for enhanced therapeutic efficacy.

References

- 1. | 528-53-0 this compound [chemicalbook.com]

- 2. Chemistry and Pharmacological Actions of Delphinidin, a ... [frontiersin.org]

- 3. Anticancer potential of delphinidin and its derivatives [link.springer.com]

- 4. Administration of Delphinidin to Improve Survival and ... [mdpi.com]

- 5. Enhancement of the Anti-Angiogenic Effects of Delphinidin ... [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Anthocyanin-like Substances in Tea ... [tea-science.com]

- 7. High-Performance Liquid Chromatography–Quadrupole ... [mdpi.com]

- 8. Prodelphinidin B-2,3,3”-O-gallate via chemical oxidation of ... [pmc.ncbi.nlm.nih.gov]

what is delphinidin chloride

Synthesis and Extraction

Delphinidin chloride can be obtained through chemical synthesis or extraction from natural sources.

- Chemical Synthesis: A common multi-step synthesis begins with a protected 3,4,5-trihydroxyacetophenone precursor. The process involves reaction with triethylamine in acetone, followed by treatment with hydrogen chloride in ethanol/ethyl acetate, and a final hydrolysis step with sodium hydroxide in water [1] [2]. A specific patent (US5070212A) details methods using intermediates with protected hydroxyl groups to improve synthesis efficiency [1].

- Extraction from Plants: Methods include solvent extraction, ultrasonic extraction, and microwave-assisted extraction from natural sources like raspberries. Solvent extraction uses organic solvents to isolate the compound, followed by concentration and drying [3].

Biological Activities and Anticancer Mechanisms

This compound exhibits a range of biological activities, with strong evidence for its anticancer potential across various cell lines, including breast, colon, lung, and ovarian cancers [4]. Its effects are mediated through several key mechanisms, as illustrated in the following pathway diagram.

Diagram of this compound's multifaceted anticancer mechanisms.

The biological activity of delphinidin is strongly influenced by its chemical structure. The following table compares the antioxidant activity of common anthocyanidins, demonstrating that delphinidin, with three hydroxyl groups on its B-ring, is the most potent [5].

| Anthocyanidin | B-Ring Substituents | Relative Antioxidant Activity (Rank) |

|---|---|---|

| Delphinidin (Dp) | 3', 4', 5' -OH | 1 (Strongest) |

| Petunidin (Pt) | 3'-OCH₃, 4'-OH, 5'-OH | 2 |

| Cyanidin (Cd) | 3', 4' -OH | 3 |

| Malvidin (Mv) | 3', 5' -OCH₃, 4'-OH | 4 |

| Pelargonidin (Pg) | 4' -OH | 5 |

| Peonidin (Pn) | 3'-OCH₃, 4'-OH | 6 (Weakest) |

Table based on data from stoichiometric values (n10) in ABTS and DPPH assays [5].

Experimental Protocols for Key Assays

For researchers aiming to validate these activities, here are detailed methodologies for core assays.

Cellular Antioxidant Activity (CAA) Assay [5]

This assay measures a compound's ability to prevent oxidation in a live cell model.

- Cell Line: HT29 human colon cancer cells.

- Procedure:

- Seed cells in a 96-well plate and culture until they reach ~80% confluency.

- Load cells with the fluorescent probe DCFH-DA (25 µM final concentration) for 1 hour.

- Treat cells with varying concentrations of this compound for 1-2 hours.

- Introduce an oxidative stressor, such as ABAP (600 µM), to generate peroxyl radicals.

- Immediately measure fluorescence (Ex. 485 nm, Em. 538 nm) over 1.5 hours.

- Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. The CAA value is expressed as: CAA unit = 100 - (∫SA / ∫CA) × 100, where SA and CA are the AUC for the sample and control, respectively.

MTT Cytotoxicity Assay [5] [4]

This colorimetric assay measures cell metabolic activity as a proxy for viability and proliferation.

- Cell Lines: HT29 (human colon cancer), MDA-MB-453 (breast cancer), ES2 (ovarian cancer), and others.

- Procedure:

- Seed cells in a 96-well plate and allow to adhere overnight.

- Treat cells with a concentration gradient of this compound for a defined period (e.g., 24-72 hours).

- Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours to allow formazan crystal formation.

- Carefully remove the medium and dissolve the formed formazan crystals in DMSO.

- Measure the absorbance at a wavelength of 570 nm using a plate reader.

- Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC₅₀ value (concentration that inhibits cell growth by 50%) can be determined from dose-response curves.

Research-Grade Compound Information

For laboratory use, this compound is commercially available.

- Suppliers: Sigma-Aldrich, Cayman Chemical, and TargetMol Chemicals, among others [3].

- Purity & Price: Purity of ≥97% is common. Pricing is approximately $37 for 1 mg and $151 for 5 mg (from Cayman Chemical as of 2024) [3].

- Storage: The compound should be stored at -20°C [3].

This compound's strong antioxidant and multi-pathway anticancer effects make it a compelling candidate for further investigation. Its main challenges for drug development include low stability at physiological pH and poor bioavailability [4]. Future research is needed to address these delivery challenges and to validate its efficacy in clinical trials.

References

- 1. Intermediates useful for the synthesis of this compound [patents.google.com]

- 2. This compound synthesis [chemicalbook.com]

- 3. This compound | 528-53-0 [chemicalbook.com]

- 4. Anticancer potential of delphinidin and its derivatives [link.springer.com]

- 5. Relationship between Chemical Structure and Biological ... [mdpi.com]

Stability Profile & Influencing Factors

The stability of delphinidin is highly dependent on its chemical environment. The information below summarizes the key factors that influence its stability.

| Factor | Effect on Stability | Notes & Context |

|---|---|---|

| pH | Highly unstable in neutral/basic conditions; most stable at low pH (acidic conditions) [1]. | Stable only at pH 3. Rapid degradation occurs in higher pH (physiological) conditions [1]. |

| Temperature | Stability decreases with increasing temperature [2]. | Part of general anthocyanin behavior; specific degradation temperature for delphinidin chloride not quantified in available data. |

| Light | Light-sensitive [1]. | Requires protection from light during storage and experiments. |

| Glycosylation | Glycosylated derivatives (e.g., Delphinidin-3-O-glucoside) show improved stability compared to aglycone form [1]. | The sugar moiety protects the core structure and is vital for bioavailability [3] [4]. |

| Acylation | Acylation of glycosyl moieties (with organic acids) can further enhance stability [1] [2]. | Creates a more stable, planar molecular structure that is less susceptible to degradation [2]. |

Key Experimental Protocols

The following are detailed methodologies for handling this compound in experimental settings, as cited in recent research.

Cell Viability Assay (Neutral Red Uptake)

This protocol is used to assess the cytotoxic effects of this compound on cells [5].

- Cell Seeding: Seed cells (e.g., SKOV3, PEO1) in a clear 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium. Allow cells to attach for 24 hours at 37°C.

- Compound Treatment: Treat cells with this compound across a concentration range (e.g., 10–100 µM). Prepare stock solutions in DMSO and dilute with culture media for working solutions. Adjust the final concentration of DMSO to be equal in all samples (e.g., 0.2%), including the non-treated control.

- Incubation & Staining: After a 24-hour exposure, remove the medium and replace it with 100 µL of a 2% neutral red solution. Incubate the plate at 37°C for 1 hour.

- Washing & Fixation: Wash the cells with PBS to remove excess dye. Fix the cells with a fixative solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) and shake at 700 rpm for 20 minutes at room temperature.

- Absorbance Measurement: Measure the absorbance at 540 nm, using 620 nm as a reference wavelength.

In Vitro Genotoxicity and Antigenotoxicity Assessment

This method evaluates the potential for this compound to cause or protect against genetic damage [6].

- Cell Culture: Use human peripheral blood lymphocytes.

- Treatment:

- Genotoxicity: Treat cells with various final concentrations of this compound (e.g., 25, 50, 75, 100 µM) for 24 or 48 hours.

- Antigenotoxicity: Co-treat cells with this compound and a known clastogenic agent like Mitomycin-C (MMC).

- Endpoints:

- Chromosome Aberration (CA) Test: Microscopically analyze cells for structural chromosomal abnormalities.

- Micronucleus (MN) Test: Score the frequency of micronuclei in cells.

- Cytotoxicity Indices: Calculate the Mitotic Index (MI) and Nuclear Division Index (NDI).

- Oxidative Stress: Determine total oxidant and antioxidant status via spectrophotometric methods.

Mechanisms of Action in Cancer Cells

This compound exerts anticancer effects through multiple pathways. The diagram below illustrates the key signaling pathways involved in its induction of autophagy and apoptosis in Non-Small Cell Lung Cancer (NSCLC) cells, particularly when combined with radiation (γ-IR) [7].

Delphinidin enhances radiation-induced cell death by modulating key cellular pathways [7].

Strategies to Improve Stability for Drug Development

To overcome the inherent instability of delphinidin, several formulation strategies can be employed.

- Chemical Modification: Acylation (e.g., with caffeic or p-coumaric acid) of its sugar moiety can significantly enhance stability and lipophilicity, improving cellular uptake [1] [2].

- Complexation: Using stabilizing agents like sulfobutylether-β-cyclodextrin (SEB-β-CD) can create water-soluble complexes that protect delphinidin from degradation, as demonstrated in vivo [8].

- Encapsulation: Advanced delivery systems such as nano-encapsulation, liposomes, or microcapsules can protect delphinidin from environmental factors like heat, light, and oxygen during processing and storage, thereby improving its bioaccessibility and controlled release [2].

Key Knowledge Gaps and Research Outlook

The available data has some limitations. A major gap is the lack of comprehensive quantitative stability data (e.g., degradation kinetics, half-life) under various storage conditions. Furthermore, while its anticancer mechanisms are being elucidated, its low bioavailability and rapid degradation in physiological conditions remain significant hurdles for clinical translation [1].

Future research should focus on:

- Generating exhaustive quantitative stability profiles for this compound.

- Developing and optimizing novel drug delivery systems to enhance its stability and bioavailability in vivo.

- Exploring its synergistic effects with other anticancer agents and treatments in greater detail [7] [1].

References

- 1. Anticancer potential of delphinidin and its derivatives [link.springer.com]

- 2. The chromogenic mechanism of natural pigments and ... [sciencedirect.com]

- 3. Chemistry and Pharmacological Actions of Delphinidin, a ... [frontiersin.org]

- 4. Chemistry and Pharmacological Actions of Delphinidin, a ... [pmc.ncbi.nlm.nih.gov]

- 5. 4.3. This compound and 3-Bromopyruvic Acid ... [bio-protocol.org]

- 6. Journal of Research in Pharmacy » Submission » In vitro genotoxic... [dergipark.org.tr]

- 7. Delphinidin enhances radio-therapeutic effects via ... [pmc.ncbi.nlm.nih.gov]

- 8. Administration of Delphinidin to Improve Survival and ... [pmc.ncbi.nlm.nih.gov]

delphinidin chloride extraction isolation methods

Introduction

Delphinidin chloride is an anthocyanidin, a class of naturally occurring plant pigments responsible for the blue, purple, and red colors in many fruits and vegetables such as blueberries, blackcurrants, eggplants, and red grapes [1] [2]. As a potent antioxidant, it has garnered significant interest for its potential therapeutic applications, including anticancer, anti-angiogenic, and anti-inflammatory properties [3] [1] [2]. However, its instability at physiological pH and modest bioavailability present considerable challenges for research and drug development [3] [2]. This document provides detailed methodologies for the extraction, isolation, and analytical characterization of this compound, tailored for researchers and drug development professionals.

Chemical and Physical Properties

This compound (C₁₅H₁₁ClO₇) has a molecular weight of 338.7 g/mol and a CAS Number of 528-53-0 [4]. It is supplied as a blue-red to black solid [4]. Understanding its basic properties is crucial for handling and experimental design.

Table 1: Physicochemical Properties of this compound [4] [1] [5]

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₅H₁₁ClO₇ |

| Molecular Weight | 338.7 g/mol |

| CAS Number | 528-53-0 |

| Form | Solid |

| Color | Blue-Red to Black |

| Melting Point | >349.85 °C |

| Storage Temperature | -20°C |

| Solubility | Soluble in methanol, ethanol, DMSO, and water (typically at low pH) |

| Stability | Light-sensitive; stable only at pH < 3; degrades rapidly under physiological conditions. |

Extraction and Isolation Methods

The extraction of delphinidin from plant material must account for its instability. Common methods include solvent extraction, often assisted by ultrasound or microwaves to improve yield and efficiency [1] [6].

Protocol: Conventional Solvent Extraction from Plant Material

This protocol outlines a standard method for extracting delphinidin and other anthocyanins from rich sources like berries.

Materials:

- Fresh or freeze-dried plant material (e.g., bilberries, blackcurrants).

- Liquid nitrogen and mortar and pestle or a high-speed blender.

- Extraction solvent: Acidified methanol (e.g., Methanol with 0.1% to 1% v/v Hydrochloric Acid (HCl)). Note: Acidification is critical for stabilizing the flavylium cation form of anthocyanins.

- Rotary evaporator.

- Nitrogen evaporator.

Procedure:

- Homogenization: Flash-freeze the plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle. Alternatively, homogenize fresh material with the extraction solvent using a blender.

- Extraction: Add the powdered or homogenized material to acidified methanol at a ratio of approximately 1:10 (w/v). Stir the mixture continuously for 2-4 hours at 4°C in the dark to prevent photodegradation.

- Filtration: Filter the crude extract through filter paper or a Büchner funnel to remove solid plant debris.

- Concentration: Concentrate the filtrate under reduced pressure at temperatures below 40°C using a rotary evaporator to obtain a crude anthocyanin extract.

- Purification: The crude extract can be further purified using techniques such as Solid-Phase Extraction (SPE) with C18 cartridges or preparative chromatography.

Advanced Technique: Extracellular Vesicle (EV) Loading

To overcome the poor bioavailability and stability of delphinidin, a novel approach involves loading it into small extracellular vesicles (sEVs), which act as natural drug delivery systems [3].

Workflow Diagram: Delphinidin Loading into Small Extracellular Vesicles (sEVs)

Materials:

- sEVs isolated from immature dendritic cells (e.g., JAWS II cell line).

- This compound.

- Phosphate-Buffered Saline (PBS).

- Dimethyl Sulfoxide (DMSO).

- Ultracentrifuge and fixed-angle rotor.

Procedure [3]:

- sEV Isolation: Culture JAWS II cells in an FBS-free medium. Sequence the cell medium by centrifugation: 300 × g for 10 min (remove cells), 2,000 × g for 10 min (remove debris), and 20,000 × g for 30 min (remove large EVs). Finally, ultracentrifuge the supernatant at 200,000 × g for 2 hours to pellet sEVs. Wash the pellet in PBS and resuspend.

- Delphinidin Solution: Prepare an aqueous delphinidin solution at 10 µg/mL, with the pH adjusted to 2 and containing 0.1% DMSO to aid solubility.

- Loading: Add 2 mg of isolated sEVs to the delphinidin solution. Vortex the mixture for 10 minutes and allow it to incubate with stirring.

- Purification of Loaded sEVs: To remove unencapsulated (free) delphinidin, ultracentrifuge the mixture at 200,000 × g for 2 hours. Resuspend the final pellet (sEVs loaded with delphinidin) in 1 mL of PBS or 0.1% DMSO.

- Quantification: Measure the absorbance of the loaded sEV solution at 530 nm and compare it to a standard curve of free delphinidin to determine the loading efficiency (reported to be ~9%) [3].

Analytical Characterization and Quantification

Accurate characterization is essential for confirming the identity and purity of this compound. The combination of liquid chromatography and high-resolution mass spectrometry is the gold standard.

Protocol: UHPLC-HRMS Analysis

This protocol is adapted from modern analytical techniques used for anthocyanin characterization [3] [7].

Materials:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system.

- Quadrupole Time-of-Flight High-Resolution Tandem Mass Spectrometer (QTOF-HR-MS/MS).

- C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 1% Formic Acid.

- Mobile Phase B: Acetonitrile with 1% Formic Acid.

- Methanol (MS grade).

Sample Preparation:

- Add 250 µL of methanol to 10 µg of your sample (e.g., purified delphinidin or sEV pellet).

- Sonicate the mixture for 20 minutes.

- Add another 200 µL of methanol, then centrifuge at 10,000 × g for 10 minutes at 4°C.

- Evaporate the supernatant to dryness using a concentrator (e.g., Genevac).

- Reconstitute the dry extract in 200 µL of LC-MS grade water containing 1% formic acid. Centrifuge again (10,000 × g, 5 min, 4°C) before UHPLC-HRMS analysis [3].

Chromatographic and Mass Spectrometry Conditions:

- Column Temperature: 40°C.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 2-5 µL.

- Gradient: A complex gradient is recommended, for example: 0-1 min (5% B), 1-15 min (5% → 30% B), 15-16 min (30% → 95% B), 16-18 min (95% B), 18-18.5 min (95% → 5% B), 18.5-20 min (5% B) [7].

- MS Parameters: Electrospray Ionization (ESI) in positive ion mode; mass range 100-1200 m/z; use collision-induced dissociation (CID) for MS/MS fragmentation.

Table 2: Key Analytical Parameters for Delphinidin and Common Metabolites [3] [7]

| Compound | Expected m/z ([M]+) | Key MS/MS Fragments | Notes |

|---|---|---|---|

| Delphinidin (aglycone) | 303.05 | 285, 257, 229 | Aglycone core structure. |

| Delphinidin-3-O-glucoside | 465.10 | 303 (loss of glucose) | One of the most common glycosidic forms. |

| Delphinidin-3-O-rutinoside | 611.16 | 465, 303 (loss of rutinose) | Commonly found in berries. |

| Peonidin-3-galactoside | 463.12 | 301 | Often co-occurs with delphinidin; used for metabolite profiling. |

Troubleshooting and Best Practices

Table 3: Troubleshooting Guide for this compound Experiments

| Problem | Potential Cause | Solution |

|---|---|---|

| Low Yield / Degradation | Exposure to neutral/basic pH, light, or high temperatures. | Always work in acidic conditions (pH < 3), perform steps in the dark or under dim light, and keep samples on ice or at 4°C. |

| Poor Solubility | The chloride salt may not fully dissolve in aqueous buffers. | Use a small amount of DMSO (e.g., 0.1%) as a cosolvent to prepare a stock solution before dilution. |

| Low Bioavailability in Models | Instability in physiological environments. | Employ advanced delivery systems like extracellular vesicles (sEVs) [3] or stabilization with sulfobutylether-β-cyclodextrin [8]. |

| Inconsistent LC-MS Results | Sample degradation or column carryover. | Ensure mobile phases are fresh and acidic. Use a strong wash step in the LC gradient to clean the column between runs. |

Conclusion

The successful study of this compound requires meticulous attention to its physicochemical instability during extraction, isolation, and analysis. The protocols outlined here, from basic solvent extraction to advanced sEV loading and precise UHPLC-HRMS characterization, provide a robust framework for researchers. Adhering to these guidelines and incorporating innovative stabilization strategies will enable more reliable investigation into the promising therapeutic potential of this natural compound.

References

- 1. Chemistry and Pharmacological Actions of Delphinidin, a ... [frontiersin.org]

- 2. Anticancer potential of delphinidin and its derivatives [link.springer.com]

- 3. Enhancement of the Anti-Angiogenic Effects of Delphinidin ... [pmc.ncbi.nlm.nih.gov]

- 4. | 528-53-0 this compound [chemicalbook.com]

- 5. Chemistry and Pharmacological Actions of Delphinidin , a Dietary... [pmc.ncbi.nlm.nih.gov]

- 6. Potential of New Plant Sources as Raw Materials for ... [mdpi.com]

- 7. Analytical characterization of anthocyanins using trapped ... [sciencedirect.com]

- 8. Administration of Delphinidin to Improve Survival and ... [mdpi.com]

Delphinidin Chloride: Application Notes & Protocols

References

- 1. This compound | Anthocyanidin [medchemexpress.com]

- 2. This compound | Estrogen Receptor/ERR | VEGFR [targetmol.com]

- 3. CAS 528-53-0 this compound [bocsci.com]

- 4. Administration of Delphinidin to Improve Survival and ... [mdpi.com]

- 5. 4.3. This compound and 3-Bromopyruvic Acid ... [bio-protocol.org]

- 6. Chemistry and Pharmacological Actions of Delphinidin, a ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Delphinidin Chloride Stock Solution Preparation

Introduction to Delphinidin Chloride

This compound is a naturally occurring anthocyanidin pigment found in various pigmented fruits and vegetables such as blueberries, bilberries, and red wine. As a plant-derived bioactive compound, it has gained significant research interest due to its diverse biological activities, including antioxidant properties, angiogenesis inhibition, and potential chemopreventive effects. The compound exists as a deep blue to purple crystalline powder with the chemical formula C₁₅H₁₁ClO₇ and a molecular weight of 338.7 g/mol [1] [2]. From a chemical perspective, this compound features a flavonoid backbone with multiple hydroxyl groups that contribute to both its biological activity and chemical reactivity. These structural characteristics make proper solution preparation essential for maintaining compound integrity and ensuring reproducible experimental results.

The stability of this compound presents particular challenges for researchers, as the compound is susceptible to degradation under suboptimal conditions. Factors such as light exposure, temperature fluctuations, pH variations, and oxidative stress can significantly impact solution stability and bioactivity. Understanding these factors is crucial for designing robust experimental systems that maintain compound integrity throughout the research workflow. This document provides comprehensive guidelines for the preparation, quality control, and application of this compound stock solutions to support reliable scientific investigation.

Chemical Properties and Handling Requirements

Fundamental Chemical Characteristics

This compound possesses specific chemical properties that directly influence its handling and solubility characteristics. The following table summarizes the key physical and chemical parameters:

Table 1: Chemical and Physical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₁ClO₇ | [1] [3] [2] |

| Molecular Weight | 338.7 g/mol | [1] [3] [2] |

| CAS Number | 528-53-0 | [1] [3] |

| Purity | ≥95% to ≥99% | [3] [2] |

| Appearance | Deep blue to purple crystalline powder | [2] |

| Estimated Density | 1.3946 g/cm³ | [1] |

Solubility and Storage Conditions

This compound exhibits specific solubility profiles that guide appropriate solvent selection for different experimental applications:

Table 2: Solubility Profile and Storage Conditions

| Parameter | Characteristics | Reference |

|---|---|---|

| DMSO Solubility | 56.2 mg/mL (166.1 mM) | [1] |

| Aqueous Solubility | Soluble in water and polar organic solvents | [2] |

| Primary Storage | -20°C for long-term storage (powder) | [1] [2] |

| Solution Storage | -80°C for stock solutions (up to 1 year) | [1] |

| Stability Consideration | Protect from light, moisture, and direct sunlight | [1] |

The multiple hydroxyl groups on the flavonoid structure contribute to delphinidin's polarity and solubility characteristics, while also rendering it susceptible to oxidative degradation and pH-dependent structural modifications. Proper handling requires protection from light due to the compound's inherent photosensitivity, and maintenance of dry conditions prevents hydrolytic degradation [1] [2]. For long-term storage of the powder form, -20°C is recommended, while stock solutions maintain optimal stability when stored at -80°C for extended periods.

Stock Solution Preparation Protocols

DMSO Stock Solution Preparation

Preparation of dimethyl sulfoxide (DMSO) stock solutions represents the most common approach for this compound due to the compound's excellent solubility in this solvent. The following protocol describes the standard procedure:

Equipment and Materials: Analytical balance (capable of 0.1 mg precision), sterile glass vials (amber colored), volumetric pipettes, molecular sieves (for drying DMSO), anhydrous DMSO (high purity grade), this compound powder, and inert gas source (argon or nitrogen).

Step-by-Step Procedure:

- Equilibrate the this compound powder to room temperature in a desiccator to prevent moisture absorption.

- Tare an amber glass vial on the analytical balance and accurately weigh the required amount of this compound powder.

- Add the appropriate volume of anhydrous DMSO to achieve the target concentration (typically 10-100 mM).

- Vortex the mixture vigorously for 30-60 seconds until complete dissolution is observed.

- Sonicate the solution in a water bath sonicator for 5-10 minutes if any particulate matter remains.

- Flush the headspace of the vial with inert gas to displace oxygen and seal tightly.

- Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.

- Label clearly with compound name, concentration, date, and storage conditions.

Typical Concentration Ranges: Research applications commonly utilize stock concentrations of 10-100 mM in DMSO, which provides flexibility for dilution into various assay systems while maintaining the final DMSO concentration below 0.5% in most biological assays [1].

Aqueous and Buffer Stock Solutions

For experiments requiring minimal organic solvents, this compound can be prepared in aqueous-based systems with specific considerations:

Solubility Considerations: While this compound demonstrates water solubility, the rate of dissolution and final concentration may vary significantly with pH and buffer composition. The compound exhibits enhanced stability in slightly acidic conditions (pH 4-6).

Recommended Aqueous Formulation: For in vivo applications, one validated formulation combines 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, which achieves a concentration of 2 mg/mL (5.9 mM) [1]. The sequential addition of solvents with clarification between each step is critical for this preparation.

Stability Limitations: Aqueous solutions generally exhibit shorter useful lifespans compared to DMSO stocks, with recommended use within 24 hours when stored at 4°C protected from light.

In Vivo Formulation Preparation

For animal studies, a specific formulation protocol has been developed and validated:

Formulation Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, achieving a final concentration of 2 mg/mL (5.9 mM) [1].

Preparation Workflow:

- Dissolve this compound in DMSO (primary solvent).

- Add PEG300 slowly with continuous mixing.

- Incorporate Tween 80 with vortexing.

- Gradually add saline while maintaining solution clarity.

- Subject the final solution to brief sonication if necessary to ensure complete dissolution.

- Sterilize by filtration through a 0.22 μm membrane if required for administration route.

Table 3: Preparation Reference Table for Different Solvent Systems

| Solvent System | Maximum Concentration | Storage Conditions | Stability Duration | |--------------------|---------------------------|------------------------|------------------------| | Anhydrous DMSO | 56.2 mg/mL (166.1 mM) | -80°C, protected from light | 1 year | [1] | | Aqueous Buffer (pH 6) | 1-5 mg/mL | 4°C, protected from light | 24-48 hours | [1] | | In Vivo Formulation | 2 mg/mL (5.9 mM) | 4°C, protected from light | 7 days | [1] |

Quality Control and Validation Methods

Analytical Method Validation

Quality control of this compound stock solutions requires validated analytical methods to ensure accuracy, precision, and reproducibility. According to regulatory guidelines for nonclinical dose formulation analysis, several key parameters must be established [4].

The high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method represents the most widely applied analytical technique for anthocyanidin analysis. System suitability tests should be performed before each analytical run to ensure adequate sensitivity, specificity, and reproducibility. Critical parameters include injection precision (retention time and peak area), theoretical plates (N), tailing factor (T), capacity factor (k'), and resolution [4]. For method validation, acceptance criteria must be defined prior to validation initiation, with standard stock solution comparisons requiring ≤5% difference between separately weighed preparations [4].

Solution Stability Assessment

Stock solution stability must be established under anticipated storage and usage conditions:

- Short-term stability: Evaluate at room temperature for 24 hours with protection from light.

- Long-term stability: Assess at recommended storage temperatures (-20°C or -80°C) over 1-12 months.

- Freeze-thaw stability: Subject to multiple freeze-thaw cycles (typically 3-5 cycles) to simulate usage conditions.

Stability testing should monitor changes in concentration, appearance of degradation products, and alterations in physicochemical properties. For this compound, the characteristic deep blue to purple color serves as a visual indicator of stability, with color fading suggesting degradation.

Research Applications and Biological Significance

Mechanism of Action and Signaling Pathways

This compound exerts diverse biological effects through modulation of multiple cellular signaling pathways, demonstrating concentration-dependent activities in the 1-100 μM range [1] [5] [3].

Diagram 1: this compound Signaling Pathways and Biological Effects. This diagram illustrates the multi-target mechanism of action of this compound, showing key signaling pathways modulated and resulting biological outcomes.

The primary molecular targets of this compound include growth factor receptors, nuclear receptors, and epigenetic regulators. At concentrations of 1-40 μM, this compound inhibits epithelial growth factor receptor (EGFR) signaling and suppresses estrogen receptor α (ERα) expression, processes associated with the induction of apoptosis and autophagy [1]. Additionally, the compound regulates JAK/STAT3 and MAPKinase signaling pathways, which contribute to its anti-proliferative effects [1]. A particularly important mechanism involves the inhibition of histone acetyltransferase activity of p300/CBP, with a reported IC₅₀ of approximately 30 μM, suggesting potential epigenetic modulatory activities [1].

Experimental Use Cases

This compound has been utilized in various research contexts, with specific experimental considerations:

Angiogenesis Studies: Demonstrated inhibition of PDGF(AB)-induced VEGF release in vascular smooth muscle cells by preventing activation of p38 MAPK and JNK [3]. Typical working concentrations range from 10-50 μM.

Antioxidant and UV Protection: Shown to protect HaCaT keratinocytes and mouse skin against UVB-mediated oxidative stress and apoptosis [3]. Experimental systems often use 5-20 μM concentrations with pretreatment periods of 2-24 hours.

Diabetes Research: Investigated in mouse models of diabetes, both in free and liposomal forms, showing therapeutic potential [3].

Anti-inflammatory Applications: Demonstrated to promote differentiation of regulatory T cells and exhibit anti-inflammatory effects in allograft models [3].

Table 4: Experimentally Validated Biological Activities of this compound

| Biological Activity | Experimental System | Effective Concentration | Key Findings |

|---|---|---|---|

| Antiangiogenic Effect | Vascular smooth muscle cells | 10-100 μM | Inhibited PDGF(AB)-induced VEGF release [3] |

| Antioxidant Protection | HaCaT keratinocytes, mouse skin | 5-20 μM | Reduced UVB-mediated oxidative stress and DNA damage [3] |

| Anticancer Activity | Various cancer cell lines | 1-40 μM | Inhibited EGFR signaling and ERα expression [1] |

| Cardioprotective Effect | Endothelial cells | 1-40 μM | Induced NO release, resulting in vascular relaxation [1] |

| Anti-inflammatory Action | Allograft models | Research ongoing | Promoted Treg differentiation [3] |

| Epigenetic Modulation | Cell-free and cellular systems | IC₅₀ ~30 μM | Inhibited histone acetyltransferase p300/CBP [1] |

Troubleshooting and Technical Notes

Common Preparation Challenges

Researchers may encounter several technical challenges when working with this compound:

Precipitation Issues: If precipitation occurs during dilution of DMSO stock solutions into aqueous buffers, consider gradual dilution methods or the use of solubilizing agents such as cyclodextrins. Alternatively, prepare fresh solutions in lower concentration stocks to minimize concentration gradients during dilution.

Unexpected Biological Results: If experimental results deviate from literature findings, verify solution concentration using HPLC-UV analysis, as degradation can significantly reduce effective concentrations. Also confirm that final DMSO concentrations in biological assays do not exceed 0.5% to avoid solvent toxicity.

Rapid Color Fading: Significant lightening of the characteristic blue-purple color suggests degradation. Implement rigorous light protection throughout preparation and storage, and consider adding antioxidant agents such as ascorbic acid (0.1-1 mM) for certain applications.

Optimization Recommendations

pH Considerations: this compound stability displays pH dependence, with optimal stability in slightly acidic conditions (pH 4-6). For neutral pH experiments, consider minimal buffering to acidic pH followed by gradual adjustment.

Temperature Management: Maintain solutions on ice during handling at room temperature, and avoid repeated freeze-thaw cycles by creating single-use aliquots appropriate for individual experiments.

Solvent Quality: Use high-purity DMSO with low water content (<0.1%), as water contamination can accelerate degradation. Employ molecular sieves or purchase specialized anhydrous DMSO for sensitive applications.

Conclusion

This compound represents a naturally derived bioactive compound with multifaceted research applications spanning cancer biology, cardiovascular studies, and inflammatory disease models. Successful experimentation with this compound requires careful attention to solution preparation protocols, storage conditions, and quality control measures to ensure reproducible and scientifically valid results. The protocols outlined in this document provide researchers with standardized methods for stock solution preparation that maintain compound integrity and bioactivity.

Future methodological developments may include advanced formulation strategies such as lipid nanoparticle encapsulation or complexation with cyclodextrins to enhance stability and bioavailability. Additionally, continued refinement of analytical methods will further improve quality control capabilities. By adhering to these standardized protocols, researchers can maximize experimental consistency and advance our understanding of this compound's diverse biological activities and potential therapeutic applications.

References

Comprehensive Application Notes and Protocols: Investigating Delphinidin Chloride-Mediated Modulation of JAK-STAT3 Signaling in Cancer Models

Introduction and Chemical Properties

Delphinidin chloride is a naturally occurring anthocyanidin compound belonging to the flavonoid class of polyphenols, widely present in various pigmented fruits and vegetables including berries, eggplants, and red grapes. As a purple plant pigment, delphinidin exhibits numerous biological activities with particular relevance to cancer pathophysiology, including potent antioxidant, anti-inflammatory, and antiproliferative properties. The compound's chemical structure consists of a flavylium cation backbone with multiple hydroxyl groups at the 3, 3', 4', 5, 5', and 7 positions, contributing to its strong electron-donating capacity and biological activity [1]. The chloride salt form enhances its stability and solubility in aqueous solutions, making it particularly suitable for in vitro experimental applications.

The JAK-STAT3 signaling pathway represents a crucial intracellular cascade that transmits signals from cytokines, growth factors, and hormones to the nucleus, regulating fundamental cellular processes including proliferation, differentiation, and apoptosis. In cancer biology, persistent STAT3 activation has been strongly associated with tumor progression, immune evasion, and therapy resistance across multiple cancer types [2]. Recent research has illuminated delphinidin's ability to modulate this oncogenic pathway, positioning it as a promising natural product-derived inhibitor for investigative and potential therapeutic applications. These application notes provide detailed methodologies and experimental protocols for investigating this compound-mediated regulation of JAK-STAT3 signaling in cancer models, with particular emphasis on triple-negative breast cancer (TNBC) and colorectal cancer systems where its effects have been most comprehensively characterized [3] [2].

Mechanistic Insights and Biological Significance

Key Findings in JAK-STAT3 Modulation

This compound exerts multifaceted effects on the JAK-STAT3 signaling axis through several interconnected molecular mechanisms. In triple-negative breast cancer (TNBC) models, delphinidin treatment significantly reduces phosphorylation of both JAK2 and STAT3 proteins, thereby inhibiting the canonical activation pathway downstream of cytokine and growth factor receptors [2]. This inhibition subsequently leads to downregulation of PD-L1 expression, a critical immune checkpoint molecule that facilitates tumor immune evasion. This mechanistic cascade was experimentally demonstrated to enhance T-cell mediated cytotoxicity when TNBC cells were co-cultured with Jurkat T-cells, resulting in increased secretion of inflammatory cytokines IFN-γ and TNF-β and reactivation of previously suppressed immune responses [2].

In colorectal cancer HCT116 cells, delphinidin-mediated JAK-STAT3 inhibition occurs in conjunction with induction of oxidative stress through generation of intracellular reactive oxygen species (ROS), decreased antioxidant capacity, and promotion of lipid peroxidation [3]. This oxidative environment triggers mitochondrial membrane potential dissipation and activates the intrinsic apoptotic pathway characterized by increased expression of pro-apoptotic Bax, activation of caspases-3, -8, and -9, and release of cytochrome c [3]. Simultaneously, delphinidin suppresses anti-apoptotic protein expression, creating a coordinated program of cell death execution. Additional investigations have revealed that delphinidin also modulates parallel signaling pathways including MAPK cascades (ERK1/2 and p38), suggesting broader network-level effects beyond JAK-STAT3 specificity [3].

Table 1: Key Experimental Findings of this compound on JAK-STAT3 Signaling in Cancer Models

| Cancer Model | Experimental System | Key Effects on JAK-STAT3 | Functional Outcomes | Reference |

|---|---|---|---|---|

| Triple-negative breast cancer (TNBC) | MDA-MB-231 and BT-549 cell lines | ↓ p-JAK2/JAK2 ratio, ↓ p-STAT3/STAT3 ratio, ↓ PD-L1 expression | Inhibited proliferation and migration; enhanced T-cell activation | [2] |

| Colorectal cancer | HCT116 cell line | Inhibition of STAT3 phosphorylation, modulation of MAPK signaling | Induction of oxidative stress-mediated apoptosis | [3] |

| Prostate cancer | PC-3 cell line | Suppression of NF-κB signaling (cross-talk with JAK-STAT) | Caspase-dependent apoptosis | [4] |

Broader Context in Cancer Signaling

Beyond direct JAK-STAT3 modulation, delphinidin influences several interconnected signaling networks relevant to cancer biology. The compound has demonstrated anti-angiogenic properties by inhibiting multiple stages of new blood vessel formation, including endothelial cell proliferation, migration, and capillary-like structure formation [5]. These effects involve suppression of VEGF-mediated signaling through VEGFR2 and downstream pathways including PI3K/Akt and MAPK cascades [5]. In the context of tumor microenvironment regulation, delphinidin reduces secretion of immunosuppressive exosomes containing PD-L1, potentially reversing immune tolerance mechanisms [2]. The compound also modulates additional inflammation-associated transcription factors including NF-κB and AP-1, which exhibit significant cross-talk with JAK-STAT3 signaling and collectively contribute to its overall anticancer profile [4].